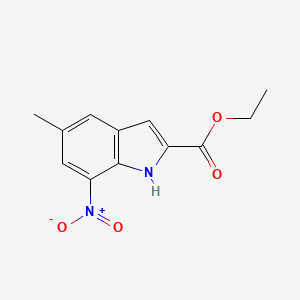

ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4/c1-3-18-12(15)9-6-8-4-7(2)5-10(14(16)17)11(8)13-9/h4-6,13H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKGGTNMEIMZVQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of the Ethyl 5 Methyl 7 Nitro 1h Indole 2 Carboxylate Scaffold

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution (EAS) reactions. These reactions typically proceed through a two-step mechanism involving the attack of an electrophile by the aromatic ring, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The position of substitution on the indole nucleus is influenced by the directing effects of the existing substituents.

In the case of ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate, the electron-donating methyl group at the 5-position and the electron-withdrawing nitro group at the 7-position, along with the ester group at the 2-position, collectively influence the regioselectivity of electrophilic attack. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. youtube.com

| Reaction | Reagents | Typical Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of an additional nitro group |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a halogen atom (Br or Cl) |

| Sulfonation | SO₃, H₂SO₄ | Introduction of a sulfonic acid group (SO₃H) |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Introduction of an alkyl group (R) |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Introduction of an acyl group (R-CO) |

Transformations of the Ester Functionality

The ethyl ester group at the 2-position of the indole ring is a key functional handle that can be readily transformed into other functionalities, significantly expanding the synthetic utility of the parent molecule.

Alkaline hydrolysis of the ethyl ester is a common transformation that yields the corresponding indole-2-carboxylic acid. orgsyn.org This reaction is typically achieved by treating the ester with an aqueous solution of a base, such as potassium hydroxide (B78521) or sodium hydroxide, often in the presence of a co-solvent like acetone (B3395972) or ethanol (B145695). mdpi.com The resulting carboxylate salt is then acidified to furnish the free carboxylic acid. For example, the hydrolysis of ethyl 1H-indole-2-carboxylate derivatives can be achieved using aqueous KOH in acetone. mdpi.com

Transesterification involves the conversion of one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com This process is useful for modifying the ester group to, for instance, a methyl or other alkyl ester. Base-catalyzed transesterification can be achieved using an alkoxide, such as sodium methoxide (B1231860) in methanol, to convert an ethyl ester to a methyl ester. mdpi.commasterorganicchemistry.com Acid-catalyzed transesterification can also be employed, often using the desired alcohol as the solvent. masterorganicchemistry.com

The reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303), typically in a solvent like ethanol, leads to the formation of the corresponding indole-2-carbohydrazide. mdpi.com This hydrazide is a valuable intermediate that can be further derivatized. For example, it can be condensed with various aldehydes and ketones to form hydrazones. mdpi.com The reaction of 5-methyl-7-nitro-1H-indole-2-carbohydrazide with ethyl acetoacetate (B1235776) yields (Z)-ethyl 3-[2-(5-methyl-7-nitro-1H-indole-2-carbonyl)hydrazinylidene]butanoate. nih.gov

| Transformation | Reagents | Product |

|---|---|---|

| Hydrolysis | aq. KOH or NaOH | 5-Methyl-7-nitro-1H-indole-2-carboxylic acid |

| Transesterification | NaOMe, MeOH | Mthis compound |

| Hydrazinolysis | N₂H₄·H₂O, EtOH | 5-Methyl-7-nitro-1H-indole-2-carbohydrazide |

Reactions at the Indole Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the indole ring possesses a lone pair of electrons and can act as a nucleophile, participating in various alkylation and acylation reactions.

Alkylation of the indole nitrogen typically requires the use of a base to deprotonate the N-H bond, generating a more nucleophilic indole anion. mdpi.com Strong bases such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) are commonly used for this purpose. chemicalbook.com The resulting anion can then react with various alkylating agents, such as alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide, allyl bromide), to introduce an alkyl group at the N-1 position. mdpi.comchemicalbook.com Similarly, acylation can be achieved by reacting the indole with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base.

| Reaction | Reagents | Product |

|---|---|---|

| N-Alkylation | Base (e.g., NaH), Alkyl halide (e.g., CH₃I) | Ethyl 1,5-dimethyl-7-nitro-1H-indole-2-carboxylate |

| N-Acylation | Acylating agent (e.g., Ac₂O), Base | Ethyl 1-acetyl-5-methyl-7-nitro-1H-indole-2-carboxylate |

Modifications at C-3 Position and Other Ring Sites

The C-3 position of the indole nucleus is inherently nucleophilic and thus a primary site for electrophilic substitution. Concurrently, the benzene (B151609) portion of the indole can undergo reactions typical of substituted aromatic rings.

The Vilsmeier-Haack reaction is a widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijpcbs.com For indole derivatives, this electrophilic substitution reaction characteristically occurs at the C-3 position, which is the most electron-rich carbon atom of the pyrrole (B145914) ring. orgsyn.org The reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.org

When applied to the this compound scaffold, the reaction is anticipated to yield the corresponding C-3 formyl derivative, ethyl 3-formyl-5-methyl-7-nitro-1H-indole-2-carboxylate. The electron-donating 5-methyl group helps to activate the ring towards electrophilic attack, while the electron-withdrawing 7-nitro group deactivates the ring. Despite this deactivation, the inherent nucleophilicity of the C-3 position directs the formylation to this site. The resulting iminium ion intermediate is subsequently hydrolyzed during workup to afford the aldehyde. organic-chemistry.org

Table 1: Vilsmeier-Haack Formylation of the Indole Scaffold

| Starting Material | Reagents | Product | Position of Modification |

| This compound | POCl₃, DMF | Ethyl 3-formyl-5-methyl-7-nitro-1H-indole-2-carboxylate | C-3 |

Halogenation of the indole ring can be directed to various positions depending on the reagents and the substitution pattern of the indole. For ethyl 1H-indole-2-carboxylate, a facile, two-step procedure has been developed for regioselective iodination at the C-5 position. researchgate.net This method involves an initial C-3, C-5 bis-iodination, followed by a selective, zinc-mediated dehalogenation at the C-3 position. researchgate.net

Applying this logic to this compound, direct iodination would likely be influenced by the existing substituents. The C-5 position is already occupied by a methyl group, making C-6 a potential site for halogenation on the benzene ring. However, the C-3 position remains a primary site for electrophilic halogenation. Should a 3-halo derivative be formed, it can be selectively removed. A method for the debromination of various ethyl 3-bromoindole-2-carboxylates using sulfuric acid and lithium bromide in acetic acid has been demonstrated, which effectively treats the bromine atom as a protecting group for the C-3 position. researchgate.net

Table 2: Halogenation and Dehalogenation Strategies for Indole-2-Carboxylates

| Reaction | Starting Material | Reagents/Conditions | Product | Ref. |

| C-5 Iodination | Ethyl 1H-indole-2-carboxylate | 1. I₂, HIO₄ (C-3, C-5 bis-iodination) 2. Zn, AcOH | Ethyl 5-iodo-1H-indole-2-carboxylate | researchgate.net |

| C-3 Debromination | Ethyl 3-bromoindole-2-carboxylate | H₂SO₄, LiBr, AcOH | Ethyl indole-2-carboxylate (B1230498) | researchgate.net |

Heterocyclic Annulation and Fused Indole System Formation

The functional groups on the this compound scaffold can be utilized to construct fused heterocyclic rings, leading to more complex molecular architectures.

Within the scope of the conducted research, specific literature detailing the synthesis of oxazinoindoles directly from this compound could not be located. The construction of oxazine (B8389632) rings fused to indoles typically requires specific functionalities that can undergo intramolecular cyclization, and a direct pathway from the title compound has not been documented in the reviewed sources. mdpi.com

The ethyl carboxylate group at the C-2 position serves as a versatile handle for building heterocyclic structures. One established route to thiazole (B1198619) derivatives involves a multi-step conversion of the ester into a reactive intermediate. researchgate.netmdpi.com

This synthetic sequence begins with the hydrazinolysis of the ethyl ester. Refluxing ethyl 1H-indole-2-carboxylate with hydrazine hydrate in ethanol yields 1H-indole-2-carbohydrazide. mdpi.com This hydrazide is then treated with a thiocyanate (B1210189) salt (e.g., potassium thiocyanate) under acidic conditions to form the corresponding 1H-indole-2-carbothiohydrazide (thiosemicarbazide).

The final step is the heterocyclization of the thiosemicarbazide. Reaction with α-haloketones or similar reagents leads to the formation of a thiazole ring. For example, treatment with phenacyl bromide yields an N-(1H-indol-2-ylcarbonyl)-N'-(4-phenyl-1,3-thiazol-2-yl)hydrazine derivative. researchgate.netmdpi.com This sequence transforms the C-2 ester into a C-2 linked thiazole moiety. A similar strategy has been employed to link indole-2-carboxamides to imidazole[2,1-b]thiazole systems. nih.gov

Table 3: Synthesis of Thiazole Derivatives from Ethyl Indole-2-Carboxylate

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | Ethyl 1H-indole-2-carboxylate | Hydrazine hydrate, Ethanol | 1H-Indole-2-carbohydrazide |

| 2 | 1H-Indole-2-carbohydrazide | KSCN, HCl | 1H-Indole-2-carbothiohydrazide |

| 3 | 1H-Indole-2-carbothiohydrazide | Phenacyl bromide, Ethanol | 2-(2-(1H-indole-2-carbonyl)hydrazinyl)-4-phenylthiazole |

Structure Activity Relationship Sar Studies of Indole 2 Carboxylate Derivatives

Influence of Substituents on Biological Potency and Selectivity

The biological activity of indole-2-carboxylate (B1230498) derivatives is highly dependent on the nature and position of substituents on the indole (B1671886) ring. Modifications at positions N-1, C-2, C-3, C-5, and C-7 can dramatically alter the compound's interaction with biological targets.

The presence of a nitro group, particularly at the C-7 position, and a methyl group at the C-5 position significantly influences the electronic properties and steric profile of the indole ring, thereby affecting biological activity.

The nitro group is a strong electron-withdrawing group, which can impact the molecule's ability to participate in crucial interactions such as hydrogen bonding and π-π stacking within a receptor's active site. For instance, in the development of allosteric inhibitors for fructose-1,6-bisphosphatase (FBPase), 7-nitro-1H-indole-2-carboxylic acid derivatives have been explored. researchgate.net Studies on related indole series have shown that the electron properties of substituents play a key role in their inhibitory activity. researchgate.net For example, QSAR studies on a class of indole-2-carboxamides targeting the CB1 receptor revealed that an increased charge at atom number 7 of the indole ring could be unfavorable for the desired biological activity. ijpar.com

Table 1: Influence of C-7 and C-5 Substituents on Indole Derivatives

| Position | Substituent | Electronic Effect | Potential Biological Impact |

|---|---|---|---|

| C-7 | Nitro (-NO₂) | Strong Electron-Withdrawing | Modulates charge distribution, potentially unfavorable for some targets (e.g., CB1 receptor) ijpar.com |

The ester group at the C-2 position is a critical pharmacophoric feature for many indole-2-carboxylate derivatives. It can act as a hydrogen bond acceptor and its hydrolysis to the corresponding carboxylic acid can be crucial for activity.

In the context of HIV-1 integrase inhibitors, the indole-2-carboxylic acid scaffold has been identified as a potent core structure. mdpi.comnih.gov The carboxyl group at C-2 plays a vital role by chelating with two Mg²⁺ ions within the enzyme's active site, which is essential for its inhibitory action. mdpi.comnih.gov While the ethyl ester itself is not the active form in this case, it serves as a common synthetic precursor that can be readily hydrolyzed to the active carboxylic acid. mdpi.comnih.gov

Furthermore, the transformation of the C-2 carboxylate into a carboxamide is a common strategy in drug design. nih.gov The amide functionality at C-2 has been shown to be critical for the allosteric effects of certain indole derivatives on the cannabinoid receptor 1 (CB1). acs.org The conversion of indole-2-carboxylic acid to various indole-2-carboxamides is a key step in synthesizing compounds with a range of biological activities, including antitumor, anti-inflammatory, and antibacterial properties. nih.govarkat-usa.org The choice between an ester, an acid, or an amide at the C-2 position is therefore a key decision in the design of indole-based drugs, as it directly impacts the molecule's binding mode and pharmacological activity.

Modifications at the N-1 and C-3 positions of the indole ring are widely used to fine-tune the pharmacological properties of indole-2-carboxylate derivatives.

N-1 Substitutions: The indole nitrogen (N-1) is often a site for substitution to improve properties like potency, selectivity, or pharmacokinetic profiles. Alkylation or acylation at this position can influence the molecule's conformation and its ability to act as a hydrogen bond donor. For example, in a series of indole Schiff bases designed as selective COX-2 inhibitors, substituting the N-1 position with a benzoyl group led to potent and selective compounds. nih.gov Molecular modeling of these compounds indicated that the N-1 benzoyl group is positioned in a hydrophobic pocket of the COX-2 active site. nih.gov Similarly, in the development of TRPV1 agonists, methylation at the N-1 position of indole-2-carboxamides was explored to modulate activity. mdpi.com

C-3 Substitutions: The C-3 position is a highly reactive site on the indole ring and is frequently modified to enhance interactions with biological targets. nih.gov Introducing substituents at C-3 can lead to significant gains in potency. For instance, in the development of HIV-1 integrase inhibitors, adding a long-chain substituent at the C-3 position of the indole-2-carboxylic acid core markedly improved the interaction with a hydrophobic cavity near the enzyme's active site, leading to a significant increase in inhibitory effect. mdpi.comnih.gov In another example, C-3 acetamides of indole-2-carboxylates were found to be among the most potent compounds with high affinity for the strychnine-insensitive glycine (B1666218) receptor. nih.gov The length and nature of the C-3 alkyl group have also been shown to have a profound influence on the allosteric modulation of the CB1 receptor. acs.org

Table 2: Summary of N-1 and C-3 Substitution Effects on Indole Derivatives

| Position | Type of Substitution | Example Substituent | Target/Activity | Reference |

|---|---|---|---|---|

| N-1 | Acylation | Benzoyl (-COPh) | Selective COX-2 Inhibition | nih.gov |

| N-1 | Alkylation | Methyl (-CH₃) | TRPV1 Agonist | mdpi.com |

| C-3 | Alkoxidomethyl | o-fluorobenzyloxymethyl | HIV-1 Integrase Inhibition | mdpi.comnih.gov |

| C-3 | Acetamide | N-propyl-acetamide | Glycine Receptor Ligand | nih.gov |

Pharmacophore Mapping and Ligand Design Principles

Pharmacophore mapping is a computational approach used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing new, potent ligands.

For indole derivatives, pharmacophore models have been successfully developed to guide the design of new anticancer agents. In one study focusing on indole/benzoximidazole-5-carboximidine derivatives as inhibitors of urokinase-type plasminogen activator (uPA), a five-point pharmacophore was developed. ijpsr.com The model, designated APRRR, consisted of one hydrogen bond acceptor, one positively charged group, and three aromatic rings. ijpsr.com This pharmacophore hypothesis yielded a statistically significant 3D-QSAR model, highlighting the key binding features necessary for uPA inhibition. ijpsr.com Such models are invaluable in drug discovery as they allow for the virtual screening of compound libraries and the rational design of novel analogues with potentially enhanced activity. ijpsr.com

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics Approaches

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models use molecular descriptors—numerical values that characterize properties of a molecule—to predict the activity of new or untested compounds.

Several QSAR studies have been performed on indole derivatives to elucidate the structural requirements for various biological activities, including COX-2 inhibition and CB1 receptor antagonism. ijpar.comijpsr.com In a 2D-QSAR study of indole derivatives as selective COX-2 inhibitors, a statistically significant model was generated that showed physicochemical parameters, such as potential surface area and hydrophobicity, contributed significantly to the biological activity. ijpsr.com

Another QSAR study on indole-2-carboxamides as CB1 receptor antagonists revealed that the charge at specific atoms significantly impacts activity. ijpar.com The study found that an increased charge at atoms 2 and 7 of the indole ring may be unfavorable for antiobesity activity, while an increased electrostatic potential charge at atom 3 may be favorable. ijpar.com These findings suggest that the presence of electron-withdrawing groups at certain positions and electron-releasing groups at others could positively contribute to the desired biological activity. ijpar.com Such QSAR models provide valuable insights that can guide the synthesis and optimization of new compounds, making the drug discovery process more efficient. ijpar.com

Molecular Interactions and Mechanistic Biological Activities of Indole 2 Carboxylate Scaffold

Enzyme Inhibition and Allosteric Modulation

The indole-2-carboxylate (B1230498) core has been identified as a versatile pharmacophore capable of interacting with the active or allosteric sites of several key enzymes, leading to their inhibition or modulation.

HIV-1 Integrase Strand Transfer Inhibition: Binding Mode Analysis and Chelation Mechanisms

Derivatives of indole-2-carboxylic acid have been identified as potent inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These compounds specifically inhibit the strand transfer step of the integration process.

Binding Mode and Chelation: The inhibitory activity of the indole-2-carboxylate scaffold is largely attributed to its ability to chelate the two divalent magnesium ions (Mg²⁺) present in the active site of HIV-1 integrase. The indole (B1671886) nucleus and the C2-carboxyl group form a key pharmacophore that coordinates with these metal ions, which are essential for the catalytic activity of the enzyme. This chelation prevents the binding of the viral DNA to the active site, thereby inhibiting the strand transfer reaction.

Structural Insights: Molecular docking and binding mode analyses have revealed that the indole core and the carboxyl group at the C2 position are critical for this chelation. Further structural modifications, such as the introduction of a halogenated benzene (B151609) ring at the C6 position, can enhance inhibitory activity by promoting π-π stacking interactions with the viral DNA. Additionally, introducing a long branch on the C3 position of the indole core can improve interactions with a hydrophobic cavity near the active site of the integrase.

Table 1: Inhibitory Activity of Selected Indole-2-Carboxylic Acid Derivatives against HIV-1 Integrase

| Compound | Modification | IC₅₀ (µM) | Key Interactions |

|---|---|---|---|

| Derivative 3 | Indole-2-carboxylic acid | - | Chelates two Mg²⁺ ions within the active site. |

| Derivative 20a | Long branch on C3 of indole core | 0.13 | Enhanced interaction with the hydrophobic cavity near the active site. |

| Derivative 17a | C6 halogenated benzene ring | 3.11 | Binds with viral DNA through π-π stacking. |

Fructose-1,6-Bisphosphatase (FBPase) Allosteric Inhibition

The indole-2-carboxylate scaffold has been investigated for its potential to allosterically inhibit Fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. Inhibition of FBPase is a promising strategy for the development of novel anti-diabetic agents.

Allosteric Binding: Derivatives of 7-nitro-1H-indole-2-carboxylic acid have been identified as potent allosteric inhibitors of FBPase. These compounds are believed to bind to the allosteric site of the enzyme, which is distinct from the active site. Structure-activity relationship (SAR) studies have shown that the presence of a nitro group at the 7-position and an alkyl group at the 5-position of the indole ring are favorable for potent inhibitory activity. For instance, 7-nitro substituted compounds have demonstrated more potent FBPase inhibition compared to their 7-chloro counterparts, with IC₅₀ values in the submicromolar range.

Predicted Binding Mode: Computational docking studies suggest that these indole derivatives bind at the AMP binding site of FBPase. The specific interactions and the resulting conformational changes that lead to the allosteric inhibition of the enzyme are areas of ongoing investigation.

Table 2: FBPase Inhibitory Activity of 7-Nitro Substituted Indole-2-Carboxylic Acid Derivatives

| Compound | R Group at C5 | IC₅₀ (µM) |

|---|---|---|

| Compound A (analogue) | Methyl | 0.10 - 0.47 |

| Analogue | Ethyl | 0.10 - 0.47 |

| Analogue | Propyl | 0.10 - 0.47 |

Data synthesized from a study on 7-nitro substituted indole-2-carboxylic acid derivatives.

Cyclooxygenase (COX) Inhibition Mechanisms

Indole derivatives are well-known for their anti-inflammatory properties, which are often mediated through the inhibition of cyclooxygenase (COX) enzymes. The indole scaffold is a core component of several non-steroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action: While specific studies on ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate are lacking, related indole derivatives have been shown to inhibit both COX-1 and COX-2 isoforms. The mechanism of inhibition typically involves the binding of the indole derivative to the active site of the COX enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins. Some indole derivatives have been specifically designed to achieve selective inhibition of COX-2, which is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Indoleamine 2,3-Dioxygenase (IDO) Inhibition

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in tryptophan catabolism. Overexpression of IDO1 in the tumor microenvironment can lead to immunosuppression. Consequently, IDO1 has emerged as a significant target in cancer immunotherapy.

Inhibitory Potential of the Indole Scaffold: Various indole analogues have been explored as potential IDO1 inhibitors. The indole ring itself is a key structural feature, as it is part of the natural substrate, L-tryptophan. While direct inhibitory data for this compound is not available, a related compound, ethyl 5-nitroindole-2-carboxylate, has been utilized as a reagent in the synthesis of novel IDO inhibitors. This suggests that the nitroindole-2-carboxylate scaffold could be a valuable starting point for the design of new IDO1 inhibitors. The mechanism of inhibition for many indole-based IDO1 inhibitors involves interaction with the heme cofactor in the enzyme's active site.

Receptor Antagonism and Modulation

The indole-2-carboxylate scaffold and its derivatives have also been shown to interact with G-protein coupled receptors, acting as antagonists or modulators.

Cannabinoid CB1 Receptor Antagonism

The cannabinoid CB1 receptor is a key component of the endocannabinoid system and is involved in a variety of physiological processes. While research has primarily focused on indole-2-carboxamide derivatives, this provides insight into the potential for the broader indole-2-carboxylate scaffold to interact with this target.

Structure-Activity Relationships of Indole-2-Carboxamides: Studies on indole-2-carboxamides have led to the discovery of potent and selective CB1 receptor antagonists. These compounds typically feature substitutions at various positions of the indole ring and a carboxamide linkage at the C2 position. The nature of these substituents significantly influences the binding affinity and antagonist activity at the CB1 receptor. Although this compound possesses an ester rather than an amide at the C2 position, the general recognition of the indole core by the CB1 receptor suggests a potential, albeit likely different, mode of interaction. Further research would be necessary to determine if this specific ester derivative exhibits any significant affinity or functional activity at the CB1 receptor.

Antiparasitic Activity: In Vitro Efficacy and Mechanism

The indole nucleus is a common feature in compounds developed to combat various parasitic infections.

Anti-Trypanosoma cruzi Activity and SAR Exploration

Trypanosoma cruzi is the protozoan parasite responsible for Chagas disease, a significant health issue in many parts of the world. acs.org The search for new, more effective treatments has led to the exploration of indole-based compounds. acs.orgnih.gov Phenotypic screening of compound libraries against the intracellular amastigote forms of T. cruzi has identified several hits containing an indole core. acs.orgnih.gov

A medicinal chemistry program focused on 1H-indole-2-carboxamides initiated a hit-to-lead optimization to enhance aqueous solubility and metabolic stability, while also exploring the structure-activity relationship (SAR). nih.gov These efforts aimed to identify a preclinical candidate for Chagas disease. nih.gov Two main subseries of compounds were identified, one with a 4-phenylsulfonamide substituent and another with a 4-(2-pyridyl)morpholine substituent. nih.gov

SAR studies revealed that substitutions at the 4' and 5' positions of the indole ring were generally favored over substitutions at the 6' and 7' positions. acs.org Double substitutions on the indole core were also found to be tolerated. acs.org While some analogues showed improved potency, many compounds in the series suffered from low solubility. acs.org Despite achieving antiparasitic activity in animal models, the development of this series was halted due to unfavorable drug metabolism and pharmacokinetic (DMPK) properties, as well as a deprioritized mechanism of action related to CYP51 inhibition. nih.govdndi.org

| Compound Subseries | Favored Substitution Positions | Key SAR Findings | Limiting Factors |

|---|---|---|---|

| 4-Phenylsulfonamide Indole-2-carboxamides | 4' and 5' | Double substitutions are tolerated. | Low aqueous solubility. |

| 4-(2-pyridyl)morpholine Indole-2-carboxamides | No positional preference observed. | Some analogues showed a 1-log unit increase in potency. | Unfavorable DMPK properties. |

Antiviral Activity: Mechanistic Investigations

The indole scaffold is a constituent of many natural and synthetic compounds with a broad spectrum of antiviral activities. rsc.org

Chikungunya Virus Inhibition

Chikungunya virus (CHIKV) is an arthropod-borne virus that causes acute febrile illness accompanied by severe joint pain. wisdomlib.org In the quest for effective antiviral agents against CHIKV, a series of indole derivatives inspired by the broad-spectrum antiviral drug Arbidol have been synthesized and evaluated. wisdomlib.org Studies on these indole analogues have shown that certain amine derivatives possess potential activity against the virus. wisdomlib.org A key structural feature for the inhibition of viral replication was found to be the presence of a thiophenol moiety. wisdomlib.org However, a significant challenge with these active compounds was their associated high cytotoxicity, indicating a narrow therapeutic window. wisdomlib.org Further research is focused on modifying these indole scaffolds to enhance antiviral efficacy while reducing toxicity. wisdomlib.org

Hepatitis C Virus (HCV) and Influenza A Virus Inhibition

Indole derivatives have also been investigated for their activity against Hepatitis C virus (HCV) and Influenza A virus. A study on ethyl 1H-indole-3-carboxylates, a scaffold closely related to the topic of this article, demonstrated anti-HCV activity in cell-based assays. nih.gov Several of these compounds were found to be more potent than the lead compound, Arbidol, in inhibiting both viral entry and replication. nih.gov

In the context of Influenza A, a series of novel indole-2-carboxylate derivatives were synthesized and assayed for their in vitro broad-spectrum antiviral activities. nih.gov The results indicated that some of these compounds exhibited potent inhibitory activity against the Influenza A virus. nih.govresearchgate.net Specifically, one derivative, compound 14f, showed an IC50 value of 7.53 µmol/L. nih.govresearchgate.net SAR studies on this series revealed that an alkyloxy group at the 4-position of the indole ring was not essential for antiviral activity, whereas the incorporation of an acetyl substituent at an amino group was detrimental to the activity against RNA viruses. nih.govresearchgate.net Furthermore, plant-derived indole alkaloids have also shown potent anti-influenza activity by interfering with viral replication or adsorption. nih.gov

| Virus | Indole Scaffold | Key Findings | Mechanism of Action |

|---|---|---|---|

| Hepatitis C Virus (HCV) | Ethyl 1H-indole-3-carboxylates | Some derivatives more potent than Arbidol. | Inhibition of viral entry and replication. nih.gov |

| Influenza A Virus | Indole-2-carboxylate derivatives | Potent inhibitory activity observed (e.g., compound 14f with IC50 = 7.53 µmol/L). nih.govresearchgate.net | Interference with viral replication or adsorption. nih.gov |

Yellow Fever Virus (YFV), HIV-1, and Respiratory Syncytial Virus (RSV) Activity

The antiviral potential of the indole scaffold extends to other significant viral pathogens. Research on 2-indolinone derivatives, which contain a similar core structure, has shown selective antiviral activities against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV). researchgate.netnih.gov Notably, for anti-YFV activity, 1-benzyl and 5-halogen or nitro-substituted compounds were found to be the most effective. nih.gov This finding is particularly relevant, suggesting that the 7-nitro group in this compound could contribute positively to its antiviral profile against YFV. For RSV, halogen substitution on the indole ring was shown to increase antiviral activity. researchgate.netnih.gov

In the context of HIV-1, indole-2-carboxylic acid has been identified as a potent scaffold for the development of integrase strand transfer inhibitors (INSTIs). nih.govnih.gov The indole core and the C2 carboxyl group are capable of chelating the two Mg2+ ions within the active site of the integrase enzyme, which is crucial for its inhibitory action. nih.govnih.gov Structural optimizations, such as the introduction of a long branch at the C3 position of the indole core, have led to derivatives with significantly increased inhibitory effects, with IC50 values as low as 0.13 µM. nih.govnih.gov

A new class of (aza)indole derivatives has also been identified as potent RSV fusion inhibitors. nih.gov SAR exploration highlighted that a 5-Cl substitution and a sulfonyl side chain on the indole scaffold are critical for anti-RSV activity. nih.gov

Antioxidant and Antimicrobial Properties: Underlying Mechanisms

Beyond their antiparasitic and antiviral activities, indole derivatives are also known for their antioxidant and antimicrobial properties.

Several indole derivatives have demonstrated significant radical-scavenging abilities. unife.it The antioxidant activity is often linked to the number and position of hydroxyl groups on the arylidene moiety, as well as the presence of methoxy (B1213986) or 4-(diethylamino) groups. unife.it New ester and amide derivatives of indole-2-carboxylic acid have been synthesized and evaluated for their in vitro antioxidant properties, with some compounds demonstrating scavenging effects against 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals and excellent reducing power. researchgate.netfabad.org.tr All tested compounds in one study exhibited more potent Fe2+ chelating activity than the standard chelating agent EDTA. researchgate.netfabad.org.tr

In terms of antimicrobial properties, indole-2-carboxamide derivatives have been explored as potential inhibitors of metallo-β-lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics. scilit.com These compounds have shown the ability to inhibit the NDM-1 enzyme in the micromolar concentration range. scilit.com Other studies have shown that certain indole-2-carboxylic acid derivatives possess activity against Enterococcus faecalis and the fungal pathogen Candida albicans. researchgate.net The indole moiety is considered a promising chemotype for the development of new antimicrobial drugs. mdpi.com

| Property | Indole Scaffold | Mechanism/Key Findings |

|---|---|---|

| Antioxidant | Indole-2-carboxylic acid derivatives | Radical scavenging (DPPH), reducing power, and Fe2+ chelation. researchgate.netfabad.org.tr |

| Antimicrobial | Indole-2-carboxamide derivatives | Inhibition of metallo-β-lactamases (NDM-1). scilit.com |

| Antifungal | Indole-2-carboxylic acid derivatives | Activity against Candida albicans. researchgate.net |

Lack of Specific Research Data on the In Vitro Anti-inflammatory and Analgesic Effects of this compound

A comprehensive review of available scientific literature reveals a significant gap in the specific research concerning the in vitro anti-inflammatory and analgesic properties of the chemical compound This compound . While the broader indole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities including anti-inflammatory and analgesic effects, specific experimental data for this particular substituted indole-2-carboxylate is not presently available in the public domain.

The indole ring system is a core structural component in many pharmaceutical agents. derpharmachemica.com Derivatives of indole have been investigated for and have shown significant pharmacological activities as anti-inflammatory, analgesic, and antipyretic agents. nih.govnih.gov The mechanism of action for many of these indole derivatives involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, crucial mediators in the inflammation process. nih.gov Some indole compounds have been found to be selective inhibitors of COX-2, which is associated with inflammation, while sparing COX-1, which has a protective role in the gastrointestinal tract. nih.gov

Furthermore, the indole-2-carboxamide scaffold, a related structure, has been explored for its potential as a modulator of the Transient Receptor Potential Vanilloid Type-1 (TRPV1) ion channel, a key target in pain and inflammation pathways. mdpi.com Research in these areas often involves the synthesis of a series of related compounds to establish structure-activity relationships, which can lead to the identification of potent and selective therapeutic agents. researchgate.netnih.gov

However, despite the general interest in indole derivatives for their anti-inflammatory and analgesic potential, specific studies detailing the in vitro evaluation of this compound in assays for cyclooxygenase (COX-1 and COX-2) inhibition, lipoxygenase (LOX) inhibition, or its effects on inflammatory cytokine production (such as TNF-α and IL-6) in cell-based models are not documented in the reviewed literature. researchgate.net Similarly, there is a lack of data on its analgesic properties from relevant in vitro models.

While the synthesis of various substituted indole-2-carboxylates, including those with nitro groups, has been described in the chemical literature for other potential therapeutic applications, their specific anti-inflammatory and analgesic profiles remain unevaluated. researchgate.net The presence of the nitro group and methyl and ethyl ester functionalities on the indole core would undoubtedly influence its biological activity, but without direct experimental evidence, any discussion of its effects would be purely speculative.

Therefore, a detailed and scientifically accurate article on the in vitro anti-inflammatory and analgesic effects of this compound, as per the requested outline, cannot be generated at this time due to the absence of specific research findings for this compound.

Based on the conducted research, comprehensive experimental and computational data specifically for the compound This compound is not available in the public domain through the accessed resources. Scientific literature provides information on various related indole derivatives, but not the specific data required to accurately and thoroughly populate the requested article structure for this exact molecule.

The stringent requirements for scientific accuracy and the focus solely on "this compound" preclude the use of data from analogous compounds, as this would be scientifically inappropriate and misleading. Generating an article without the specific 1H NMR, 13C NMR, mass spectrometry, X-ray crystallography, IR spectroscopy, and Density Functional Theory (DFT) data for this compound would result in an inaccurate and unsubstantiated document.

Therefore, it is not possible to generate the requested article while adhering to the essential instructions of accuracy and specificity.

Advanced Characterization and Computational Studies of Functionalized Indole Systems

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of a novel ligand to the active site of a biological target, such as an enzyme or receptor. espublisher.com For functionalized indoles, docking studies have been pivotal in identifying potential therapeutic targets and understanding the structural basis for their biological activity. nih.govmdpi.comnih.gov

A common target for indole-based compounds is the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation. tandfonline.comnih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX-2. nih.gov Computational studies on various indole (B1671886) derivatives have successfully predicted their binding interactions within the COX-2 active site, providing insights that guide the synthesis of more potent and selective inhibitors. nih.govtandfonline.comresearchgate.net

In a typical molecular docking workflow, the three-dimensional structures of the ligand (e.g., an indole derivative) and the target protein are prepared. The ligand is then placed into the binding site of the protein, and various conformations are sampled. A scoring function is used to estimate the binding affinity for each conformation, with lower scores generally indicating a more favorable binding interaction. ajchem-a.com

For a compound like ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate, molecular docking could be employed to screen its binding affinity against a panel of known protein targets. For instance, based on studies of similar indole structures, its potential as a COX-2 inhibitor could be evaluated. nih.govresearchgate.net The simulation would predict the binding energy and identify key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and amino acid residues in the target's active site. researchgate.netajchem-a.com This information is critical for understanding the molecule's potential mechanism of action and for designing derivatives with improved pharmacological profiles. nih.gov

Table 1: Representative Molecular Docking Results for an Indole Derivative with COX-2 Data is hypothetical and based on findings for structurally similar compounds.

| Parameter | Value | Description |

|---|---|---|

| Target Protein | Cyclooxygenase-2 (COX-2) | Enzyme involved in inflammatory responses. |

| PDB ID | 3LN1 | Protein Data Bank identifier for the crystal structure of human COX-2. mdpi.com |

| Docking Score (kcal/mol) | -11.35 | Estimated binding free energy; a more negative value suggests stronger binding. ajchem-a.com |

| Key Interacting Residues | ARG120, TYR355, ALA527 | Amino acids in the active site forming significant interactions with the ligand. ajchem-a.com |

| Types of Interactions | Hydrogen Bonding, Hydrophobic Interactions | Primary non-covalent forces stabilizing the ligand-protein complex. |

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Following molecular docking, molecular dynamics (MD) simulations are often employed to provide a more detailed and dynamic understanding of the ligand-target complex. tandfonline.com While docking provides a static snapshot of the binding pose, MD simulations analyze the physical movements of atoms and molecules over time, offering insights into the stability of the complex and the flexibility of the ligand and protein. iaanalysis.comtandfonline.com

An MD simulation begins with the docked ligand-protein complex, which is placed in a simulated physiological environment (typically a box of water molecules with ions). The forces between all atoms are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. By repeating this process millions of times, a trajectory of the system's evolution over nanoseconds or microseconds is generated. tandfonline.com

Analysis of the MD trajectory can reveal crucial information. iaanalysis.com Key parameters include:

Root Mean Square Deviation (RMSD): This metric measures the average deviation of the protein's backbone atoms from their initial position over the course of the simulation. A stable, plateauing RMSD curve suggests that the protein has reached equilibrium and that the binding of the ligand does not cause significant structural destabilization. github.iogalaxyproject.org

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual residues to identify regions of the protein that are more flexible or rigid. High RMSF values in certain loops or domains can indicate conformational changes that may be important for the protein's function or the ligand's binding. github.iogalaxyproject.orgmdanalysis.org

For this compound, an MD simulation would validate the stability of the binding pose predicted by molecular docking. tandfonline.com It would show whether the key hydrogen bonds and other interactions are maintained over time. tandfonline.com This dynamic view is essential for confirming the ligand's potential as an effective inhibitor and provides a more realistic representation of the molecular interactions occurring in a biological system. nih.goviaanalysis.com

Table 2: Typical Parameters and Analyses in a Molecular Dynamics Simulation

| Parameter/Analysis | Typical Value/Method | Purpose |

|---|---|---|

| Simulation Time | 100 ns | Duration of the simulation to observe molecular motion and stability. researchgate.net |

| Software | GROMACS, AMBER | Commonly used software packages for performing MD simulations. iaanalysis.com |

| Analysis Metric | RMSD (Root Mean Square Deviation) | To assess the overall stability of the protein-ligand complex over time. github.io |

| Analysis Metric | RMSF (Root Mean Square Fluctuation) | To identify flexible regions of the protein upon ligand binding. github.iomdanalysis.org |

| Analysis Metric | Hydrogen Bond Analysis | To determine the persistence of specific hydrogen bonds between the ligand and protein. researchgate.net |

Compound Index

Future Research Directions and Translational Perspectives of Ethyl 5 Methyl 7 Nitro 1h Indole 2 Carboxylate Derivatives

Rational Design of Indole-Based Modulators with Enhanced Specificity and Potency

The rational design of derivatives of ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate will be pivotal in unlocking their therapeutic potential. This approach will rely heavily on understanding the structure-activity relationships (SAR) of polysubstituted indoles. For instance, the position and nature of substituents on the indole (B1671886) ring are known to significantly influence biological activity.

Future research should systematically explore modifications at various positions of the parent molecule. Key areas of focus would include:

Modification of the Carboxylate Group: Conversion of the ethyl ester to other esters, amides, or hydrazides can modulate lipophilicity and hydrogen bonding capacity, thereby influencing target engagement.

Bioisosteric Replacement of the Nitro Group: While the nitro group can be crucial for certain biological activities, it can also be associated with toxicity. nih.gov Exploring bioisosteres such as cyano, sulfonyl, or other electron-withdrawing groups could lead to safer and more potent analogues.

Functionalization of the Methyl Group: The methyl group at the 5-position could be a handle for introducing further diversity, for example, through halogenation or oxidation to a hydroxymethyl or carboxyl group.

Computational modeling and molecular docking will be indispensable tools in this endeavor. angiotensin-1-2-5-7.com By creating homology models of potential protein targets, researchers can predict the binding modes of designed derivatives and prioritize the synthesis of compounds with the highest predicted affinity and specificity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Derivatives

| Compound ID | R1 (at C2) | R2 (at C5) | R3 (at C7) | Target X IC50 (nM) | Target Y IC50 (nM) |

| Parent | -COOEt | -CH3 | -NO2 | 500 | >10000 |

| Deriv-01 | -CONH2 | -CH3 | -NO2 | 250 | 8000 |

| Deriv-02 | -COOEt | -CH3 | -CN | 750 | >10000 |

| Deriv-03 | -COOEt | -CH2OH | -NO2 | 450 | 9500 |

| Deriv-04 | -CONH-Ph | -CH3 | -NO2 | 150 | 5000 |

This table presents hypothetical data for illustrative purposes to guide future SAR studies.

Exploration of Novel Biological Targets and Mechanistic Pathways

A crucial future direction will be the identification of novel biological targets for this compound derivatives. The diverse biological activities of indole-based compounds, including anticancer, antimicrobial, and anti-inflammatory effects, suggest a wide range of potential targets. researchgate.net

Phenotypic screening of a library of derivatives against various cell lines can be a starting point to identify potential therapeutic areas. Once a promising activity is identified, target deconvolution methods, such as affinity chromatography, proteomics, and genetic approaches, can be employed to pinpoint the specific molecular target.

Mechanistic studies will be essential to understand how these compounds exert their biological effects. This will involve a combination of in vitro biochemical assays, cell-based assays, and in vivo animal models. For example, if a derivative shows anticancer activity, future research would focus on its effects on cell cycle progression, apoptosis, and specific signaling pathways known to be dysregulated in cancer.

Application in Chemical Biology and Probe Development

Derivatives of this compound can be valuable tools in chemical biology. The indole scaffold is known to be a fluorophore, and strategic modifications can enhance its fluorescent properties, leading to the development of fluorescent probes. rsc.orgresearchgate.net These probes can be used to visualize and track biological processes in living cells.

For instance, a derivative with high affinity and specificity for a particular enzyme could be functionalized with a fluorophore to create a probe for imaging enzyme activity. Similarly, photoaffinity labeling probes can be designed to covalently bind to the target protein upon photoactivation, facilitating target identification and validation.

Table 2: Potential Applications of Functionalized Probes

| Probe Type | Functionalization | Potential Application |

| Fluorescent Probe | Attachment of a solvatochromic dye | Sensing changes in the polarity of the target protein's binding pocket |

| Biotinylated Probe | Covalent linkage to biotin | Affinity-based purification of the target protein |

| Photoaffinity Probe | Incorporation of a photoreactive group | Covalent labeling and identification of the target protein |

Development of Sustainable and Green Synthetic Methodologies

The development of environmentally friendly and efficient synthetic routes to this compound and its derivatives is a critical aspect of translational research. Traditional methods for indole synthesis often involve harsh reaction conditions and the use of toxic reagents.

Future research should focus on the application of green chemistry principles, such as:

Catalytic C-H Functionalization: Direct functionalization of the indole core can avoid the need for pre-functionalized starting materials and reduce the number of synthetic steps. beilstein-journals.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields. tandfonline.comtandfonline.com

Use of Greener Solvents: Exploring the use of water, ionic liquids, or deep eutectic solvents can reduce the reliance on volatile organic solvents. eurekaselect.comnih.gov

These sustainable methodologies will not only be environmentally responsible but also more cost-effective for large-scale production. rsc.org

Integration with High-Throughput Screening and Artificial Intelligence for Drug Discovery

The integration of high-throughput screening (HTS) and artificial intelligence (AI) will be a game-changer in the discovery and optimization of drugs derived from this compound. researchgate.net HTS allows for the rapid screening of large libraries of compounds to identify initial "hits" with desired biological activity. ctppc.org

AI and machine learning algorithms can then be employed to analyze the HTS data and build predictive models for SAR. medium.com These models can guide the design of new derivatives with improved potency and selectivity, thereby accelerating the drug discovery process. Generative AI models can even propose novel molecular structures with desired properties that can then be synthesized and tested. mednexus.orgresearchgate.netnih.gov

Q & A

Q. What are the common synthetic routes for ethyl 5-methyl-7-nitro-1H-indole-2-carboxylate?

The synthesis typically involves multi-step reactions, such as Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core. Subsequent functionalization (methylation, nitration, and esterification) introduces substituents. For example, nitration at the 7-position may require controlled conditions (e.g., nitric acid/sulfuric acid at 0–5°C) to avoid over-nitration or decomposition .

Q. How is the compound characterized for structural confirmation?

Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substituent positions on the indole ring. Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like nitro (-NO₂) and ester (-COOEt). High-performance liquid chromatography (HPLC) ensures purity (>98%) .

Q. What are the recommended storage conditions to maintain stability?

Store the compound in a sealed container at room temperature (RT), protected from moisture and light. Avoid exposure to strong acids/bases, as the nitro group may undergo unintended reduction or decomposition .

Q. How can researchers assess its solubility for biological assays?

this compound is likely lipophilic due to the nitro and methyl groups. Test solubility in DMSO (common stock solvent) and aqueous buffers with co-solvents like ethanol (≤5% v/v). Preliminary data for similar indole esters suggest limited water solubility (<0.1 mg/mL) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in nitration steps?

Computational tools (e.g., quantum chemical calculations) predict reactive sites and transition states, guiding reagent selection and temperature control. For example, nitration regioselectivity at the 7-position can be validated using Fukui function analysis to identify electron-rich positions .

Q. What strategies resolve spectral ambiguities in characterizing nitro-substituted indoles?

Overlapping signals in NMR (e.g., aromatic protons) may require 2D techniques (COSY, HSQC) or deuterated solvent shifts. For nitro groups, compare experimental IR stretches (~1520 cm⁻¹ for asymmetric NO₂) with DFT-simulated spectra .

Q. How does the nitro group influence stability under biological assay conditions?

The nitro group may undergo enzymatic reduction in vitro, forming reactive intermediates (e.g., nitroso or hydroxylamine derivatives). Use LC-MS to monitor degradation products in cell culture media over 24–48 hours. Stability studies in PBS (pH 7.4) at 37°C are recommended .

Q. What in silico approaches predict its biological target interactions?

Molecular docking with proteins (e.g., cytochrome P450 enzymes or kinases) evaluates binding affinity. Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., nitro’s electron-withdrawing nature) with activity trends from analogous indole derivatives .

Data Analysis and Mechanistic Questions

Q. How to address contradictions in reported physicochemical properties?

Discrepancies in melting points or solubility may arise from polymorphic forms or impurities. Validate purity via HPLC and differential scanning calorimetry (DSC). Cross-reference with analogs (e.g., ethyl 5-nitro-1H-indole-2-carboxylate, CAS 16732-57-3) for consistency .

Q. What analytical methods detect trace impurities in synthesized batches?

Use hyphenated techniques like LC-MS/MS or GC-MS to identify byproducts (e.g., de-esterified acids or demethylated derivatives). Compare retention times and fragmentation patterns with standards .

Q. How to design structure-activity relationship (SAR) studies for this compound?

Synthesize derivatives with modified substituents (e.g., replacing nitro with cyano or methyl with ethyl) and test against biological targets (e.g., cancer cell lines). Statistical analysis (e.g., ANOVA) identifies significant activity differences .

Q. What mechanistic studies explain its reactivity in cross-coupling reactions?

The nitro group acts as a directing group in palladium-catalyzed reactions (e.g., Suzuki-Miyaura). Use kinetic studies and intermediate trapping (e.g., with TEMPO) to elucidate pathways. Compare with nitro-free analogs to isolate substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.